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Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data for 2-
Methoxybenzenesulfonamide (CAS No: 5465-35-0), a key chemical intermediate. Aimed at

researchers, scientists, and professionals in drug development, this document synthesizes

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The guide emphasizes not only the interpretation of raw data but also the

underlying principles and experimental considerations necessary for unequivocal structural

confirmation. By integrating data from multiple authoritative sources, this paper serves as a

comprehensive reference for the analytical characterization of this compound.

Introduction: The Need for Rigorous
Characterization
2-Methoxybenzenesulfonamide is a sulfonamide derivative with significant utility in organic

synthesis and medicinal chemistry. Its structural integrity is paramount for the successful

outcome of subsequent reactions and for ensuring the purity and safety of target

pharmaceutical compounds. Spectroscopic analysis is the cornerstone of modern chemical

characterization, providing a detailed fingerprint of a molecule's structure. This guide offers a

multi-faceted analytical perspective, combining ¹H NMR, ¹³C NMR, IR, and MS to build a

cohesive and validated structural profile of 2-Methoxybenzenesulfonamide.

Molecular Structure and Spectroscopic Predictions
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Before delving into the experimental data, a preliminary analysis of the molecule's structure

allows us to predict the key features we expect to observe in each spectrum. The structure

contains several key functional groups: a methoxy group (-OCH₃), a sulfonamide group (-

SO₂NH₂), and a 1,2-disubstituted (ortho) aromatic ring.

NMR: We anticipate signals for the methoxy protons, four distinct aromatic protons, and the

exchangeable amide protons. The ¹³C NMR should reveal seven unique carbon signals.

IR: We expect to see characteristic absorption bands for N-H stretching (sulfonamide), S=O

stretching, C-O stretching (ether), and aromatic C-H and C=C bonds.

MS: The mass spectrum should show a molecular ion peak corresponding to the

compound's molecular weight (187.21 g/mol ) and predictable fragmentation patterns.

Diagram of 2-Methoxybenzenesulfonamide Structure with Numbering for NMR Assignments

A 2D representation of 2-Methoxybenzenesulfonamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons,

their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxybenzenesulfonamide in

~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

The choice of DMSO-d₆ is often advantageous as it prevents the exchangeable NH₂ protons

from being obscured by a residual water signal.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:
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Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an

internal standard.

Data Interpretation and Spectral Assignment

Signal (Proton)
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-6 ~7.85 dd J = 7.9, 1.7 Aromatic Proton

H-4 ~7.60 ddd J = 8.4, 7.4, 1.8 Aromatic Proton

H-5 ~7.25 d J = 8.4 Aromatic Proton

H-3 ~7.10 t J = 7.6 Aromatic Proton

NH₂ ~7.3 (broad s) s (broad) N/A
Sulfonamide

Protons

OCH₃ ~3.90 s N/A Methoxy Protons

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

is synthesized from multiple sources.

Expert Insights:

The broad singlet for the NH₂ protons is characteristic and its chemical shift is highly

dependent on solvent and concentration. In DMSO-d₆, this peak is typically well-resolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aromatic region shows a complex splitting pattern due to the ortho-disubstitution. H-6 is

a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta). H-4 is a doublet of

doublet of doublets due to coupling with H-3, H-5 (ortho), and H-6 (meta).

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and

their chemical environments.

Experimental Protocol: ¹³C NMR

Methodology: The protocol is similar to ¹H NMR, but requires a greater number of scans

(e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled

sequence is standard.

Data Interpretation and Spectral Assignment

Signal (Carbon) Chemical Shift (δ, ppm) Assignment

C2 ~155.8 C-O (Aromatic)

C1 ~129.2 C-S (Aromatic)

C4 ~133.5 C-H (Aromatic)

C6 ~131.0 C-H (Aromatic)

C5 ~120.8 C-H (Aromatic)

C3 ~112.5 C-H (Aromatic)

C7 (OCH₃) ~56.2 Methoxy Carbon

Note: Chemical shifts are approximate. Data is synthesized from multiple sources including the

Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Experimental Protocol: IR

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most convenient. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr

and pressing it into a transparent disk.

Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample

spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation of Key Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3350-3250 Medium, Sharp
N-H Symmetric &

Asymmetric Stretch

Primary Sulfonamide

(-NH₂)

3100-3000 Medium-Weak C-H Stretch Aromatic C-H

2950-2850 Medium-Weak C-H Stretch Methoxy (-OCH₃)

1350-1310 Strong
S=O Asymmetric

Stretch
Sulfonamide (-SO₂-)

1170-1150 Strong
S=O Symmetric

Stretch
Sulfonamide (-SO₂-)

1280-1240 Strong
C-O Asymmetric

Stretch
Aryl Ether

~1020 Medium
C-O Symmetric

Stretch
Aryl Ether

Data is consistent with typical values for these functional groups and sourced from databases

like the NIST Chemistry WebBook.[6][7]

Expert Insights:

The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide.
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The strong absorptions for the S=O stretches are highly reliable indicators of the sulfonamide

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid. The sample is heated under vacuum to

induce vaporization.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[8]

Analysis: The resulting positively charged ions are accelerated and separated based on their

mass-to-charge (m/z) ratio by a mass analyzer.

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to

generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

m/z Relative Intensity Assignment

187 Moderate [M]⁺ (Molecular Ion)

107 High
[M - SO₂NH₂]⁺ (Loss of

sulfonamide radical)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Proposed Fragmentation Pathway The primary fragmentation involves the cleavage of the C-S

bond, leading to the loss of the SO₂NH₂ group and formation of a stable methoxyphenyl cation.

Fragmentation Pathway Diagram
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2-Methoxybenzenesulfonamide
[M]⁺˙

m/z = 187

Methoxyphenyl Cation
[C₇H₇O]⁺
m/z = 107

- SO₂NH₂

Click to download full resolution via product page

Key fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive
Conclusion
By combining the data from these orthogonal techniques, a definitive structural confirmation is

achieved:

MS establishes the correct molecular weight of 187 g/mol .

IR confirms the presence of the key sulfonamide (-SO₂NH₂), methoxy (-OCH₃), and aromatic

functional groups.

¹³C NMR shows the expected seven unique carbon environments.

¹H NMR provides the final, detailed picture, confirming the 1,2-disubstitution pattern on the

aromatic ring and the presence of all proton types in the correct ratios and electronic

environments.

The collective data from NMR, IR, and MS provides an unambiguous and robust

characterization of 2-Methoxybenzenesulfonamide, ensuring its identity and purity for

research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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